2-bromo-3-(4-chlorophenyl)propanoic Acid
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Overview
Description
2-Bromo-3-(4-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of propanoic acid, where the hydrogen atoms are substituted with bromine and chlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-(4-chlorophenyl)propanoic acid typically involves the bromination of 3-(4-chlorophenyl)propanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually conducted at low temperatures to control the rate of bromination and to avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-Bromo-3-(4-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and chlorophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or toxicity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(2-Bromophenyl)propanoic acid
- 3-(4-Bromophenyl)propanoic acid
- 2-(3-Bromophenyl)propanoic acid
- 3-Bromopropionic acid
Comparison: 2-Bromo-3-(4-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
2-bromo-3-(4-chlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIZMNJJUBLCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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